molecular formula C9H8N4O B1414524 2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1170032-87-7

2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B1414524
M. Wt: 188.19 g/mol
InChI Key: QMPQVSVNMQKUAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to require no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles in good yields .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to require no catalysts and proceeds in boiling DMF . The reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo [1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .

Scientific Research Applications

Synthesis and Evaluation in Oncology

  • The compound has been utilized in the synthesis of novel larotrectinib analogs, demonstrating potential as an anti-proliferative agent against various cancer cell lines including Huh-7, HeLa, MCF-7, and MDA-MB231 (Attia et al., 2019).

Antiviral Research

  • Derivatives of this compound have been synthesized for evaluation against Herpes Simplex Virus type-1 (HSV-1), showcasing its potential application in antiviral research (Shamroukh et al., 2007).

Chemical Synthesis and Mechanistic Studies

  • It has been a subject of chemical studies to understand the reaction mechanisms in the synthesis of pyrazolo[1,5-a]pyrimidines, contributing to the field of organic chemistry (Chimichi et al., 1996).

Development of Anti-Inflammatory and Analgesic Agents

  • Research has involved synthesizing derivatives for potential use as anti-inflammatory and analgesic agents, demonstrating the compound's utility in medicinal chemistry (Ismail et al., 2007).

Enabling Synthesis of Heterocyclic Compounds

  • The compound has played a role in the synthesis of a wide range of heterocyclic compounds, underscoring its importance in diverse chemical syntheses (Fadda et al., 2012).

properties

IUPAC Name

2,7-dimethyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-5-3-8(14)11-9-7(4-10)6(2)12-13(5)9/h3H,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPQVSVNMQKUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C(C(=NN12)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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